molecular formula C10H19NO2 B13795515 2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone CAS No. 600139-96-6

2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone

Katalognummer: B13795515
CAS-Nummer: 600139-96-6
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: ONNUGFMLRXPZQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of 2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone typically involves the reaction of 4-methylpiperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours. After completion, the product is purified by column chromatography or recrystallization.

Analyse Chemischer Reaktionen

2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium hydride can replace the ethoxy group with a different alkyl or aryl group.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperidine moiety is a common structural motif in many drugs.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives. It helps in understanding how modifications to the piperidine ring affect biological activity.

    Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals. Its reactivity makes it a valuable building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors in the central nervous system, modulating their activity. The piperidine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, influencing their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:

    1-(4-Methylpiperidin-1-yl)propan-2-one: Similar structure but with a propanone group instead of an ethanone group.

    2-Hydroxy-1-(4-methylpiperidin-1-yl)ethanone: Contains a hydroxy group instead of an ethoxy group.

    1-(4-Methylpiperidin-1-yl)-2-methoxyethanone: Contains a methoxy group instead of an ethoxy group.

These compounds share the piperidine core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

600139-96-6

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

2-ethoxy-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C10H19NO2/c1-3-13-8-10(12)11-6-4-9(2)5-7-11/h9H,3-8H2,1-2H3

InChI-Schlüssel

ONNUGFMLRXPZQM-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(=O)N1CCC(CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.